

An In-Depth Technical Guide to Bromo-PEG6-bromide

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Compound of Interest

Compound Name: Bromo-PEG6-bromide

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For researchers, scientists, and professionals in drug development, **Bromo-PEG6-bromide** is a versatile bifunctional linker molecule with significant applications in bioconjugation, nanoparticle modification, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Properties and Specifications

Bromo-PEG6-bromide, also known as 1,20-dibromo-3,6,9,12,15,18-hexaoxaicosane, is a polyethylene glycol (PEG) derivative characterized by a six-unit PEG chain flanked by two bromide functional groups.^{[2][3]} The presence of these terminal bromides makes it an excellent substrate for nucleophilic substitution reactions, allowing for the covalent attachment of the hydrophilic PEG spacer to various molecules.^{[1][2]} The PEG6 linker itself enhances the aqueous solubility and bioavailability of the resulting conjugates.

Physicochemical Data

While specific experimental values for some physical properties of **Bromo-PEG6-bromide** are not readily available in the reviewed literature, the following table summarizes its key chemical and physical characteristics based on supplier data sheets and chemical databases.

Property	Value	Source
Chemical Formula	C ₁₄ H ₂₈ Br ₂ O ₆	
Molecular Weight	452.18 g/mol	
CAS Number	72713-23-6	
Appearance	Pale Yellow or Colorless Oily Liquid	
Purity	Typically ≥95%	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term stability; 2-8°C for short-term.	

Applications in Research and Development

The bifunctional nature of **Bromo-PEG6-bromide** makes it a valuable tool in several areas of scientific research:

- **Bioconjugation and Crosslinking:** The two bromide groups can react with nucleophiles such as amines and thiols on biomolecules, enabling the crosslinking of proteins or the attachment of the PEG spacer to improve solubility and stability.
- **PROTAC Synthesis:** It is frequently used as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG6 linker helps to optimize the spatial orientation of the two ligands for effective ternary complex formation.
- **Nanoparticle and Surface Modification:** **Bromo-PEG6-bromide** can be used to modify the surface of nanoparticles and other materials to enhance their biocompatibility and functionality for applications in drug delivery and diagnostics.

Experimental Protocols

General Synthesis of Bromo-PEG6-bromide

A general method for the synthesis of **Bromo-PEG6-bromide** involves the bromination of hexaethylene glycol. While a specific detailed protocol for the PEG6 derivative was not found in the search results, a representative procedure for the bromination of a polyethylene glycol is as follows:

Materials:

- Hexaethylene glycol
- A brominating agent (e.g., phosphorus tribromide or thionyl bromide)
- An appropriate solvent (e.g., dichloromethane)
- A mild base (e.g., pyridine)

Procedure:

- Dissolve hexaethylene glycol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add the brominating agent dropwise to the cooled solution, maintaining the temperature below 5°C. A mild base may be added to neutralize the acidic byproducts.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

- Purify the crude product using column chromatography to obtain pure **Bromo-PEG6-bromide**.

Use in PROTAC Synthesis (A Representative Protocol)

The following is an adaptable protocol for the synthesis of a PROTAC using a bromo-PEG linker, demonstrating the reactivity of the bromide groups in a nucleophilic substitution reaction.

Materials:

- A ligand for the protein of interest (POI) with a nucleophilic functional group (e.g., a phenol or amine)
- **Bromo-PEG6-bromide**
- A ligand for an E3 ligase with a nucleophilic functional group
- A suitable base (e.g., potassium carbonate or triethylamine)
- Anhydrous solvent (e.g., dimethylformamide - DMF)

Procedure:

Step 1: Coupling of the POI Ligand to the **Bromo-PEG6-bromide** Linker

- Dissolve the POI ligand in anhydrous DMF.
- Add the base to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophilic group.
- Add a solution of **Bromo-PEG6-bromide** (1.1 equivalents) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

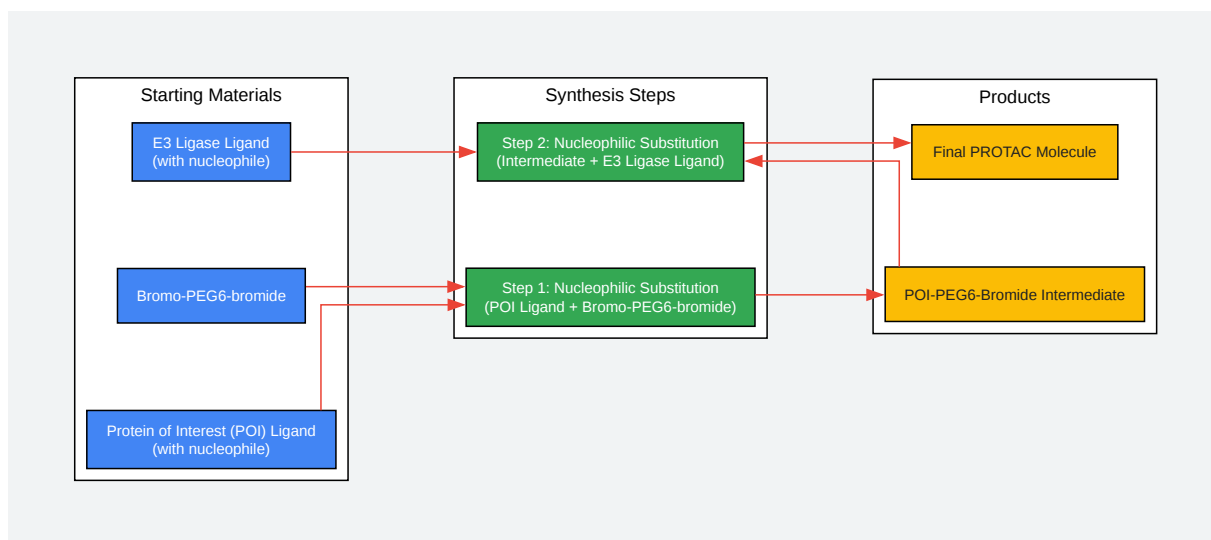
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting mono-substituted PEG linker by flash column chromatography.

Step 2: Coupling of the E3 Ligase Ligand

- Dissolve the purified product from Step 1 in anhydrous DMF.
- Add the E3 ligase ligand and a suitable base.
- Stir the reaction at room temperature or with heating until the reaction is complete.
- Perform an aqueous workup and purification by chromatography to yield the final PROTAC molecule.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing **Bromo-PEG6-bromide** as a linker.



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Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

Safety and Handling

Bromo-PEG6-bromide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. Standard safe handling procedures for chemical reagents should be followed to minimize exposure and ensure a safe working environment.

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References

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